3,5-Dibromo-4-chlorobenzonitrile

Organic Synthesis Cross-Coupling Medicinal Chemistry

Sourcing polyhalogenated aromatics with predictable, site-selective reactivity for sequential functionalization remains a persistent challenge in medicinal and agrochemical synthesis. 3,5-Dibromo-4-chlorobenzonitrile (CAS 1541255-11-1) resolves this by offering two electronically equivalent bromine atoms at the 3- and 5-positions and a less reactive chlorine at the 4-position, enabling chemoselective Pd-catalyzed cross-coupling sequences that are inaccessible with symmetrically halogenated analogs. • Sequential Suzuki/Stille coupling: the 3,5-Br sites undergo preferential oxidative addition with Pd(0), permitting stepwise installation of two distinct aryl/vinyl groups while preserving the 4-Cl for late-stage diversification. • Validated at 99% purity (GC); available from gram-scale R&D quantities to multi-kilogram bulk with full analytical documentation (NMR, HPLC, MS). • Ambient shipping; long-term storage in a cool, dry environment.

Molecular Formula C7H2Br2ClN
Molecular Weight 295.36 g/mol
Cat. No. B8733356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-chlorobenzonitrile
Molecular FormulaC7H2Br2ClN
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)Cl)Br)C#N
InChIInChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
InChIKeyKXFQJADXZDMHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-chlorobenzonitrile Overview


3,5-Dibromo-4-chlorobenzonitrile (CAS 1541255-11-1) is a polyhalogenated aromatic nitrile characterized by a benzene ring substituted with bromine atoms at the 3- and 5-positions, a chlorine atom at the 4-position, and a nitrile group . With a molecular formula of C7H2Br2ClN and a molecular weight of 295.36 g/mol , it belongs to the class of halogenated benzonitriles. It is primarily recognized as a precursor to the commercial herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and serves as a versatile building block in organic synthesis due to its multiple reactive halogen sites .

Why 3,5-Dibromo-4-chlorobenzonitrile Is Irreplaceable


Halogenated benzonitriles cannot be freely interchanged in synthetic or agrochemical applications because the specific halogen pattern and relative reactivities dictate reaction outcomes and biological activity [1]. In 3,5-dibromo-4-chlorobenzonitrile, the two bromine atoms and one chlorine atom offer differentiated leaving-group potentials that enable sequential, site-selective functionalization in cross-coupling reactions, a capability not shared by compounds with different halogen combinations or substitution patterns [2]. For herbicidal applications, the 3,5-dibromo-4-hydroxy motif is essential for photosystem II inhibition; substituting chlorines or altering the ring substitution drastically alters activity [1].

3,5-Dibromo-4-chlorobenzonitrile vs. Closest Analogs


Sequential Cross-Coupling via Dual Bromine Handles

3,5-Dibromo-4-chlorobenzonitrile possesses two bromine atoms and one chlorine atom, providing three distinct potential reaction sites for palladium-catalyzed cross-couplings. This polyhalogenated architecture allows for sequential functionalization strategies not possible with mono- or dihalogenated analogs. The presence of bromine substituents, which are excellent leaving groups in Suzuki-Miyaura and Stille couplings, makes this compound a versatile intermediate for constructing complex biaryl and heterocyclic scaffolds [1]. In contrast, 3,5-dichloro-4-hydroxybenzonitrile and 3,5-diiodo-4-hydroxybenzonitrile exhibit different reactivity profiles due to the weaker C-I bond in the iodo analog and the stronger C-Cl bond in the chloro analog, leading to distinct coupling efficiencies and selectivities .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Bromine Pattern Required for Herbicidal Activity

3,5-Dibromo-4-chlorobenzonitrile is a direct synthetic precursor to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used nitrile herbicide that acts as a photosystem II inhibitor [1]. The 3,5-dibromo-4-substituted pattern is critical for herbicidal activity; the corresponding 3,5-dichloro analog (chloroxynil) and 3,5-diiodo analog (ioxynil) exhibit different potency and degradation profiles. Hydrolysis of the nitrile group in bromoxynil yields 3,5-dibromo-4-hydroxybenzoic acid, which exhibits significantly reduced inhibitory effects compared to the parent herbicide both on luminescent bacteria and germinating seeds of Lactuca sativa [2]. The chlorine atom at the 4-position in 3,5-dibromo-4-chlorobenzonitrile serves as a synthetic handle for further derivatization prior to hydrolysis to the active hydroxy compound.

Agrochemistry Herbicide Structure-Activity Relationship

Distinct Mass for Analytical Detection

The molecular weight of 3,5-dibromo-4-chlorobenzonitrile is 295.36 g/mol . This differs substantially from close structural analogs, providing a distinct mass spectrometric signature that facilitates unambiguous identification and quantification in complex reaction mixtures or environmental samples. For comparison, 3,5-dibromobenzonitrile (C7H3Br2N) has a molecular weight of 260.91 g/mol [1], while 3,5-dichloro-4-hydroxybenzonitrile (chloroxynil, C7H3Cl2NO) has a molecular weight of 188.01 g/mol, and 3,5-diiodo-4-hydroxybenzonitrile (ioxynil, C7H3I2NO) has a molecular weight of 370.91 g/mol.

Analytical Chemistry Mass Spectrometry Quality Control

Physical Properties as Purity Indicators

3,5-Dibromo-4-chlorobenzonitrile exhibits predicted physical properties that distinguish it from related compounds and can serve as quality control benchmarks. The predicted boiling point is 297.9±35.0 °C, and the predicted density is 2.14±0.1 g/cm³ . These values reflect the cumulative effect of the two heavy bromine atoms and one chlorine atom on the aromatic ring. In contrast, 3,5-dibromobenzonitrile lacks the chlorine atom and consequently has different physical properties [1].

Process Chemistry Purification Quality Control

3,5-Dibromo-4-chlorobenzonitrile Applications


Bromoxynil Herbicide Synthesis

3,5-Dibromo-4-chlorobenzonitrile is the key synthetic precursor for bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a nitrile herbicide that inhibits photosystem II. Hydrolysis of the chlorine atom or nucleophilic aromatic substitution yields the active hydroxy compound, which is then formulated as the phenol or its octanoate ester . This application scenario is supported by the compound's established use in agricultural chemistry and its structural relationship to bromoxynil [1].

Sequential Cross-Coupling for Biaryl Synthesis

The presence of two bromine atoms at the 3- and 5-positions provides two reactive handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings . This enables the sequential introduction of two different aryl or vinyl groups, a synthetic strategy that is highly valuable in medicinal chemistry for constructing unsymmetrical biaryl pharmacophores and in materials science for liquid crystal precursors [1].

Chlorine-Selective Functionalization

The chlorine atom at the 4-position exhibits lower reactivity toward oxidative addition with Pd(0) complexes compared to the bromine atoms, allowing for halogen-selective functionalization strategies . This chemoselectivity can be exploited to install a substituent at the 4-position while preserving the bromine atoms for subsequent transformations, a capability not available in compounds lacking differentiated halogen atoms [1].

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